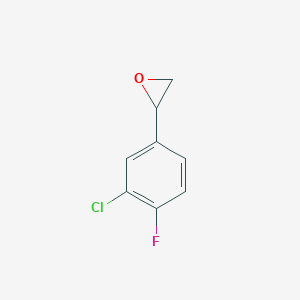

![molecular formula C9H9F3N2OS B2699303 {[4-(Trifluoromethoxy)phenyl]methyl}thiourea CAS No. 296277-22-0](/img/structure/B2699303.png)

{[4-(Trifluoromethoxy)phenyl]methyl}thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

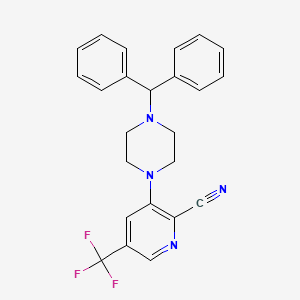

“{[4-(Trifluoromethoxy)phenyl]methyl}thiourea” is a chemical compound with the IUPAC name N-[4-(trifluoromethoxy)benzyl]thiourea . It has a molecular weight of 250.24 .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H9F3N2OS/c10-9(11,12)15-7-3-1-6(2-4-7)5-14-8(13)16/h1-4H,5H2,(H3,13,14,16) .Scientific Research Applications

Catalytic Applications

Bifunctional thioureas, including derivatives with a trifluoromethyl group, are pivotal in organocatalysis due to their hydrogen bonding capabilities, activating substrates for reactions such as Michael additions. The introduction of a trifluoromethyl or methyl group impacts the catalytic performance, highlighting the importance of electronic effects and hydrogen bonding interactions in determining the yield and selectivity of thiourea organocatalysis (Eddy I. Jiménez et al., 2016).

Material Science and Solar Cells

Thiourea derivatives have been explored for their potential in enhancing the efficiency of dye-sensitized solar cells. Incorporating thiourea into the electrolyte of these cells has shown to improve photocurrent density and overall conversion efficiency, demonstrating the potential of thiourea derivatives in renewable energy technologies (Mi‐jeong Kim et al., 2010). Furthermore, the addition of synthesized thiourea derivatives to gel polymer electrolytes has been found to significantly enhance solar to electric conversion efficiency, indicating their role in optimizing the performance of dye-sensitized solar cells (P. Karthika et al., 2019).

Biological Activity and Sensing Applications

Thiourea derivatives have shown promise in biological applications, including anti-fungal and antioxidant activities. Certain synthesized acyl thiourea derivatives bearing the 4-(trifluoromethyl)phenyl moiety have exhibited good anti-fungal activity against various fungi and excellent antioxidant potential, highlighting their potential in medical and agricultural applications (L. Qiao et al., 2017). Additionally, ethynylated-thiourea derivatives have been used as resistive-type CO2 gas sensors, offering an innovative approach to environmental monitoring and indicating the versatility of thiourea derivatives in sensor technology (A. Daud et al., 2019).

properties

IUPAC Name |

[4-(trifluoromethoxy)phenyl]methylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2OS/c10-9(11,12)15-7-3-1-6(2-4-7)5-14-8(13)16/h1-4H,5H2,(H3,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPMRHKYLADRBQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=S)N)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Propylsulfonyl)amino]benzoic Acid](/img/structure/B2699224.png)

![(6-Chloropyridin-3-yl)-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B2699230.png)

![3-{[3-(Trifluoromethyl)benzoyl]amino}-2-thiophenecarboxylic acid](/img/structure/B2699231.png)

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2699232.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2699233.png)

![(4-Chlorophenyl)(3-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)methanone](/img/structure/B2699236.png)

![5-Methoxy-5-(trifluoromethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B2699239.png)

![Methyl 4-[(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)carbamoyl]benzoate](/img/structure/B2699241.png)